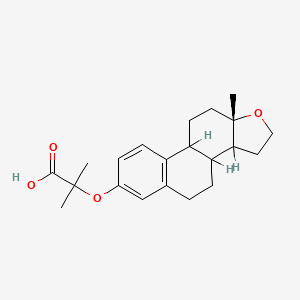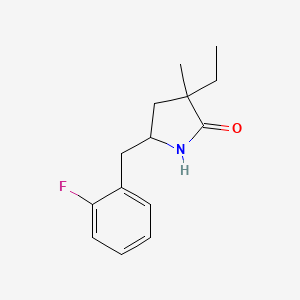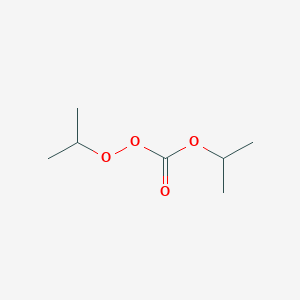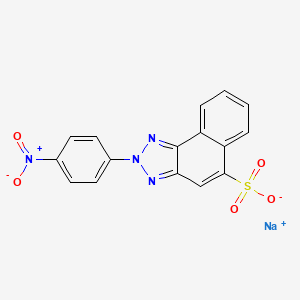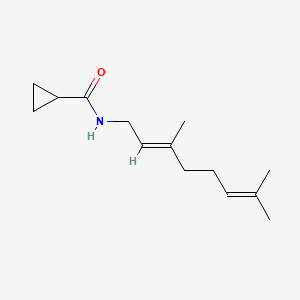
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is a compound with a unique structure that combines a cyclopropane ring with a carboxamide group and a dimethyl-octadienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid with ammonia or an amine in the presence of a coupling agent or catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the dimethyl-octadienyl side chain.
Cyclopropanecarboxamide, N,N-dinonyl-: A compound with a longer alkyl chain, which may have different physical and chemical properties.
Uniqueness
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is unique due to its specific combination of functional groups and structural features
Propiedades
| 744251-93-2 | |
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9+ |
Clave InChI |
UKNMSFRSBQONET-FMIVXFBMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CNC(=O)C1CC1)/C)C |
SMILES canónico |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
melting_point |
53.00 °C. @ 760.00 mm Hg |
Descripción física |
Colourless to pale yellow solid; Cooked brown and roasted meaty aroma |
Solubilidad |
slightly Sparingly soluble in water; very soluble in non-polar organic solvents Sparingly soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
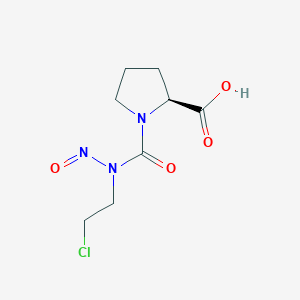

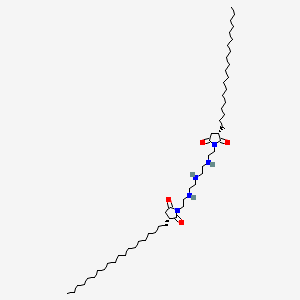
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
